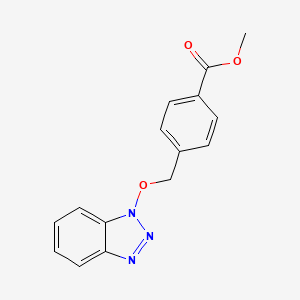
Methyl 4-(benzotriazol-1-yloxymethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-(benzotriazol-1-yloxymethyl)benzoate is a useful research compound. Its molecular formula is C15H13N3O3 and its molecular weight is 283.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-(benzotriazol-1-yloxymethyl)benzoate is a compound that has garnered attention due to its potential biological activities. This article delves into the various aspects of its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a benzotriazole moiety, which is known for its diverse biological activities. The chemical structure can be represented as follows:
- Chemical Formula : C15H14N2O3
- Molecular Weight : 270.28 g/mol
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains and fungi. Studies indicate that it exhibits significant activity against Gram-positive and Gram-negative bacteria as well as certain fungal species.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 μg/mL | |
| Escherichia coli | 32 μg/mL | |
| Candida albicans | 64 μg/mL | |
| Pseudomonas aeruginosa | 32 μg/mL |
Cytotoxic Effects
Research has also explored the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrates selective cytotoxicity, making it a candidate for further investigation in cancer therapy.
Case Study: Cytotoxicity in Cancer Cell Lines
A study evaluated the cytotoxic effects of the compound on human leukemia U937 cells. Results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 μM, suggesting potential as an anticancer agent.
The mechanisms underlying the biological activity of this compound are multifaceted:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in microbial cells, leading to cell death.
- Disruption of Cell Membrane Integrity : It can compromise the integrity of microbial cell membranes, resulting in leakage of cellular contents.
- Induction of Apoptosis in Cancer Cells : In cancer cells, it may trigger apoptotic pathways, leading to programmed cell death.
Properties
Molecular Formula |
C15H13N3O3 |
|---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
methyl 4-(benzotriazol-1-yloxymethyl)benzoate |
InChI |
InChI=1S/C15H13N3O3/c1-20-15(19)12-8-6-11(7-9-12)10-21-18-14-5-3-2-4-13(14)16-17-18/h2-9H,10H2,1H3 |
InChI Key |
YOGMGEYECKSKEB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CON2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















